

An In-depth Technical Guide to Diaminoglyoxime

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Compound of Interest

Compound Name: *Diaminoglyoxime*

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This guide provides a comprehensive overview of **diaminoglyoxime**, a versatile chemical compound with significant applications in the synthesis of energetic materials, heterocyclic compounds, and as a ligand in coordination chemistry. This document details its chemical identity, physical properties, synthesis protocols, and key reaction pathways.

Chemical Identification and Properties

Diaminoglyoxime, also known as oxamidoxime, is a nitrogen-rich compound that serves as a crucial building block in various chemical syntheses.^[1] Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for **Diaminoglyoxime**

Identifier	Value
IUPAC Name	1-N',2-N'-dihydroxyethanediimidamide[2][3]
CAS Number	2580-79-2[2][3]
Molecular Formula	C ₂ H ₆ N ₄ O ₂ [2][3]
Molecular Weight	118.10 g/mol [2][3]
Canonical SMILES	C(=NO)(C(=NO)N)N[2][3]
InChI Key	BFXWFQSYMVKOCJ-UHFFFAOYSA-N[2][3]
Common Synonyms	DAG compound, Oxalamide dioxime, N,N'-Dihydroxyoxalamidine[3][4]

Table 2: Physicochemical Properties of **Diaminoglyoxime**

Property	Value
Melting Point	200-204 °C (decomposes)[4]
Boiling Point	238.1 °C at 760 mmHg (Predicted)[4]
Density	1.9 g/cm ³ [4]
Appearance	White to yellow crystalline solid[5]
Solubility	Soluble in hot water; sparingly soluble in cold water and alcohol[1]

Synthesis of Diaminoglyoxime: Experimental Protocols

The synthesis of **diaminoglyoxime** (DAG) is most commonly achieved through the condensation of glyoxal with hydroxylamine.[1] Several protocols have been developed to optimize yield, purity, and safety. Below are detailed methodologies for key synthesis routes.

This recently developed method provides high-purity DAG in good yield without the need for recrystallization and minimizes the risk of thermal runaway.[5][6][7]

- Reagents:
 - 50 wt. % aqueous hydroxylamine solution (10 equivalents)
 - 40 wt. % aqueous glyoxal solution (1 equivalent)
- Procedure:
 - Preheat the 50% aqueous hydroxylamine solution to 95 °C in a reaction flask with stirring.
 - Add the 40% aqueous solution of glyoxal dropwise to the heated hydroxylamine solution over a period of one hour.
 - After the addition is complete, fit the flask with a reflux condenser and maintain the reaction mixture at 95 °C with stirring for 72-96 hours.[\[5\]](#)[\[7\]](#)
 - Slowly cool the reaction mixture to room temperature with continuous stirring.
 - Further cool the mixture to 0-5 °C in an ice bath to facilitate precipitation.
 - Isolate the resulting white crystalline solid by filtration. The product is obtained in 77-80% yield and is typically pure enough for subsequent use without further purification.[\[5\]](#)[\[7\]](#)

This traditional method involves the initial synthesis and isolation of glyoxime, which is then converted to **diaminoglyoxime**.

- Step 1: Synthesis of Glyoxime
 - Treat an aqueous solution of glyoxal with two equivalents of hydroxylammonium chloride and two equivalents of aqueous sodium hydroxide.
 - Isolate and recrystallize the intermediate product, glyoxime.
- Step 2: Synthesis of **Diaminoglyoxime**
 - Treat the purified glyoxime with an additional two equivalents of hydroxylammonium chloride and two equivalents of sodium hydroxide.[\[5\]](#)[\[7\]](#)

- Heat the reaction mixture to 95 °C for several hours.[5][7]
- Cool the mixture and isolate the crude DAG.
- Recrystallize the crude product from boiling water to afford pure **diaminoglyoxime** as a yellow crystalline solid. The overall yield for this two-step process is approximately 44%.[5]

Microwave irradiation offers a rapid method for synthesizing DAG.[8]

- Reagents:
 - Glyoxime
 - Hydroxylamine hydrochloride
 - Alkali solution
- Procedure:
 - The synthesis involves the vicarious nucleophilic substitution of a hydrogen atom on glyoxime using hydroxylamine hydrochloride.
 - This reaction is carried out under microwave irradiation for 2 to 3 minutes to yield **diaminoglyoxime**. [8] This method is particularly noted for its significant reduction in reaction time.

Table 3: Comparison of **Diaminoglyoxime** Synthesis Protocols

Method	Key Steps	Reaction Time	Yield	Purity & Purification	Safety Notes
Safer One-Pot	Direct reaction of glyoxal and excess hydroxylamine at 95 °C.[5][7]	72-96 hours[5][7]	77-80%[5][7]	High purity without recrystallization.[5][7]	Minimized exothermic nature.[5][7]
Traditional One-Pot	Glyoxal with 4 eq. of hydroxylammonium chloride and NaOH at 95 °C.[6][9]	A few hours[6][9]	< 40%[6][9]	Requires decolorizing carbon and recrystallization.[6][9]	Prone to thermal runaway.[6][9]
Two-Step	Isolation of glyoxime intermediate followed by reaction with hydroxylamine.[5]	Several hours per step	~44% (overall)[5]	Requires multiple recrystallizations.[5]	Controlled, multi-step process.
Microwave-Assisted	Microwave irradiation of glyoxime and hydroxylamine hydrochloride.[8]	2-3 minutes[8]	Good (not quantified)	Product confirmed by spectral data.[8]	Requires specialized microwave chemistry equipment.

Key Applications and Reaction Pathways

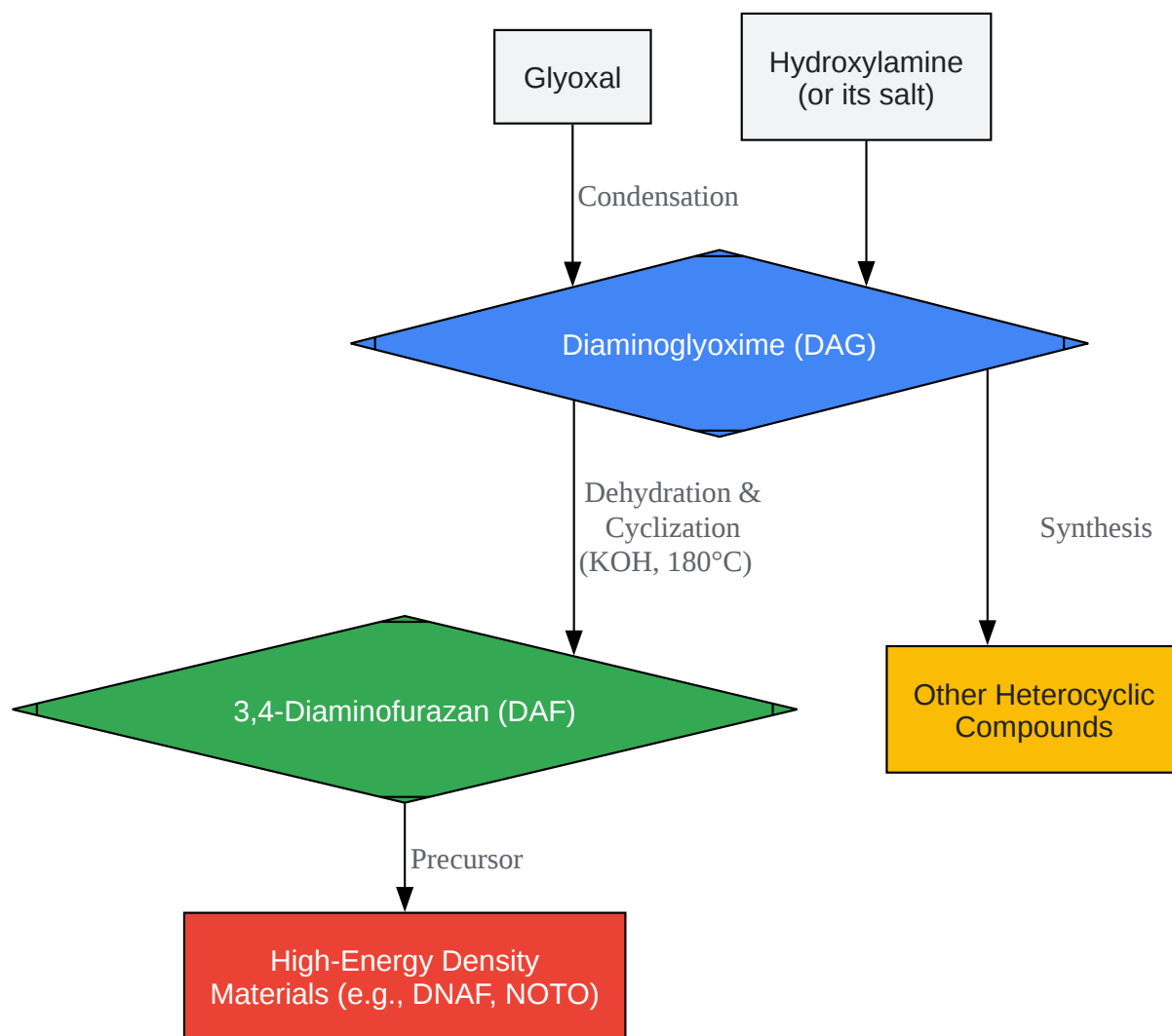
Diaminoglyoxime is a pivotal precursor in the synthesis of high-density energetic materials, most notably 3,4-diaminofurazan (DAF).[1][5] It is also utilized as a versatile reagent for

creating various heterocyclic compounds and as a ligand for metal complexes used in catalysis.[\[2\]](#)[\[10\]](#)

The conversion of DAG to DAF is a critical reaction in the field of energetic materials. DAF serves as a foundational block for numerous advanced explosives due to the desirable properties of the furazan ring, such as its planar structure and high heat of formation.[\[1\]](#)

- Experimental Protocol:
 - A suspension of **diaminoglyoxime** (0.2 mol) in aqueous potassium hydroxide (80 mL, 2 M) is placed in a stainless steel reactor.[\[11\]](#)
 - The reactor is sealed and heated in an oil bath preheated to 170-180 °C for 2 hours.[\[11\]](#)
 - The reactor is then cooled in an ice bath for 2 hours.
 - Upon opening the reactor (in a fume hood to vent traces of ammonia), the product, diaminofurazan, can be isolated in high yield (>70%) and exceptional purity.[\[11\]](#)

The logical workflow from common starting materials to **diaminoglyoxime** and its subsequent conversion to the key energetic material precursor, diaminofurazan, is illustrated below.



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Caption: Synthesis pathway of **Diaminoglyoxime** and its conversion.

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